2,4-dimethyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
This compound belongs to the pyrimido-isoquinoline trione family, characterized by a fused heterocyclic core (pyrimidine and isoquinoline) with three ketone groups at positions 1, 3, and 5. The structure features a 2-thienyl substituent at position 9 and methyl groups at positions 2 and 6. Its synthesis likely involves cyclocondensation of aminopyrimidine precursors with aromatic aldehydes, as seen in analogous compounds . The thienyl group enhances π-conjugation and may influence electronic properties, while methyl substituents modulate steric effects and solubility.
Properties
IUPAC Name |
2,4-dimethyl-9-thiophen-2-yl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-19-15-14(16(22)20(2)17(19)23)10-6-9(13-4-3-5-24-13)7-12(21)11(10)8-18-15/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDIPWLZGVNXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C3C(=C2C(=O)N(C1=O)C)CC(CC3=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrimidoisoquinoline core with thienyl substitution. Its synthesis typically involves cyclocondensation reactions of hydrazonoyl chlorides with various substrates to yield functionalized heterocycles. The specific reaction pathways and conditions can influence the yield and purity of the final product .
Antimicrobial Properties
Research indicates that derivatives of the pyrimidoisoquinoline structure exhibit moderate antimicrobial activity. For instance, compounds synthesized from similar frameworks have shown effectiveness against various bacterial strains and fungi . The biological evaluation often includes testing against Gram-positive and Gram-negative bacteria as well as fungal species.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Moderate Inhibition | |
| Candida albicans | Moderate Inhibition |
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Studies have indicated that similar compounds can induce apoptosis in cancer cells through caspase activation pathways. This mechanism involves the modulation of cell survival signaling pathways, leading to programmed cell death .
The proposed mechanism of action for 2,4-dimethyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. For example:
- Caspase Activation : The compound may enhance the activity of caspases, which are critical in the apoptotic pathway.
- Cell Cycle Arrest : It may also interfere with cell cycle progression in cancer cells.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
-
Study on Antimicrobial Activity :
- A series of derivatives were tested against various pathogens. Results indicated that modifications at the thienyl position significantly affected antibacterial potency.
- The study concluded that structural optimization could lead to more potent antimicrobial agents.
-
Antitumor Evaluation :
- In vitro assays demonstrated that certain derivatives caused significant cytotoxicity in human cancer cell lines.
- Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings and Trends
Pyrimidoindole derivatives () exhibit distinct electronic profiles due to the indole moiety, which may confer stronger fluorescence or redox activity compared to isoquinoline-based analogs .
Substituent Effects :
- Electron-Donating Groups : The 2-thienyl group (target) provides moderate electron donation and sulfur-based polarity, contrasting with the stronger electron-donating 3,4-dimethoxyphenyl group in ’s compound. This difference could impact solubility and charge distribution in pharmacological contexts .
- Alkyl vs. Aryl Substituents : Methyl groups (target) enhance metabolic stability compared to bulkier substituents like methoxyethyl () or ethyl (), which may increase lipophilicity and affect membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely follows a one-pot cyclocondensation pathway (as in ), whereas ’s thieno-triazolo-pyrimidine requires multi-step heterocyclic fusion, complicating scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
